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Compound of Interest

Compound Name: Propiomazine Hydrochloride

Cat. No.: B1679643 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of Propiomazine
Hydrochloride

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the core physicochemical

properties of Propiomazine Hydrochloride, a phenothiazine derivative with sedative,

antiemetic, and antipsychotic activities.[1] The information herein is intended to support

research and development activities by providing key data and standardized experimental

protocols.

Core Physicochemical Data
The fundamental physicochemical properties of Propiomazine Hydrochloride are

summarized below, providing a quantitative foundation for experimental design and drug

formulation.
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Property Value Source

IUPAC Name

1-[10-[2-

(dimethylamino)propyl]phenoth

iazin-2-yl]propan-1-

one;hydrochloride

[1][2]

CAS Number 1240-15-9 [3][4]

Molecular Formula C₂₀H₂₅ClN₂OS [1][3][5]

Molecular Weight 376.9 g/mol [1][2][3]

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)S

C3=CC=CC=C3N2CC(C)N(C)

C.Cl

[1][2]

InChI Key
UGVNGSMLNPWNNA-

UHFFFAOYSA-N
[1][2]

Physicochemical Parameters
Property Value Source

Melting Point 201-206 °C [6]

Water Solubility Very soluble [7]

Solubility (Alcohol) Freely soluble [7]

Solubility (Benzene) Insoluble [7]

logP (Octanol-Water) 4.79 [6][8]

pKa (Strongest Basic) 8.92 [8]

Appearance
Yellow, practically odorless

powder
[6][7]

Chemical Structure
The two-dimensional chemical structure of Propiomazine Hydrochloride is depicted below.
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Caption: 2D structure of Propiomazine Hydrochloride.

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are essential for

reproducible research. The following sections outline standard protocols for melting point and

solubility determination.

Melting Point Determination (Capillary Method)
The capillary method is a standard pharmacopeial technique for determining the melting point

of a solid substance.[9] It relies on heating a small sample in a capillary tube and observing the

temperature range over which it melts.[10]

Experimental Workflow:

Start

Sample Preparation:
Dry and powder the sample.

Load 2-3 mm into a capillary tube.

Insert capillary tube into
melting point apparatus.

Rapid Heating:
Heat quickly to ~20°C below
the expected melting point.

Slow Heating:
Reduce heating rate to

1-2°C per minute.

Observation:
Record the temperature at which

the first droplet appears (T1).

Record the temperature at which
the sample is completely liquid (T2).

End: Melting Range is T1-T2
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Caption: Workflow for Melting Point Determination.

Detailed Methodology:

Sample Preparation: Ensure the Propiomazine Hydrochloride sample is completely dry

and finely powdered to allow for uniform packing.[11] Jab the open end of a glass capillary

tube into the sample powder until a small amount enters the tube. Tap the closed end of the

tube on a hard surface to pack the powder down. Repeat until the packed sample height is

2-3 mm.[12]

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point

apparatus.

Initial Heating: If the approximate melting point is known, heat the sample rapidly to a

temperature about 15-20°C below this point.[12] If unknown, perform a preliminary rapid

determination to find an approximate range.[9]

Final Determination: Decrease the heating rate to 1-2°C per minute to ensure thermal

equilibrium is maintained.[12]

Observation and Recording: Observe the sample through the magnifying lens. Record the

temperature at which the first drop of liquid appears. This is the start of the melting range.

Continue heating slowly and record the temperature at which the last solid crystal melts. This

is the end of the melting range.[10] A narrow melting range (0.5-1.0°C) is indicative of a pure

substance.[10]

Equilibrium Solubility Determination (Shake-Flask
Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a

compound in a specific solvent system.[13] It involves agitating an excess amount of the solid

in the solvent until equilibrium is reached.

Experimental Workflow:
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Start

Add excess solid Propiomazine HCl
to a known volume of solvent (e.g., water)

in a sealed flask.

Agitate the suspension at a
constant temperature (e.g., 37 ± 1 °C)

using a mechanical shaker.

Allow the system to reach equilibrium
(typically 24-72 hours).

Separate the solid and liquid phases
(e.g., by centrifugation or filtration).

Withdraw a clear aliquot of the supernatant.
Dilute if necessary.

Quantify the concentration of the dissolved
compound using a validated analytical

method (e.g., HPLC-UV).

End: Calculated Solubility (mg/mL)

Click to download full resolution via product page

Caption: Workflow for Solubility Determination.

Detailed Methodology:

Preparation: Add an excess amount of solid Propiomazine Hydrochloride to a flask

containing a known volume of the desired solvent (e.g., purified water, or buffers with pH

values from 1.2 to 6.8 for Biopharmaceutics Classification System studies).[14] The amount

of solid should be sufficient to ensure that undissolved solid remains at the end of the

experiment.

Equilibration: Seal the flask and place it in a mechanical agitator (e.g., an orbital shaker)

maintained at a constant temperature, typically 37 ± 1 °C for biopharmaceutical studies.[14]

[15] Agitate the suspension for a sufficient period to reach equilibrium. This can range from

24 to 72 hours.[15]
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Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to

settle. Separate the saturated solution from the excess solid. This is critically achieved by

centrifugation or filtration through a filter that does not adsorb the compound.[13]

Sampling and Analysis: Carefully withdraw a precise volume of the clear supernatant. To

prevent precipitation, it may be necessary to immediately dilute the sample with the solvent.

[15]

Quantification: Determine the concentration of Propiomazine Hydrochloride in the diluted

sample using a validated analytical technique, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Calculation: Calculate the solubility by correcting for the dilution factor. The experiment

should be repeated until at least three consistent measurements are obtained.

Pharmacodynamics and Receptor Binding Profile
Propiomazine Hydrochloride exerts its therapeutic effects through a complex mechanism

involving the antagonism of multiple neurotransmitter receptors.[16] Its sedative properties are

primarily due to its high affinity for histamine H1 receptors, while its antipsychotic effects are

attributed to its activity at dopamine and serotonin receptors.[1][16]

Receptor Antagonism Pathway:

The drug binds to and blocks the action of several key receptors in the central nervous system.

Propiomazine Hydrochloride: Receptor Antagonism

Propiomazine HCl

Dopamine Receptors
(D1, D2, D4)

Antagonizes

Serotonin Receptors
(5-HT2A, 5-HT2C)

Antagonizes

Histamine H1
Receptors

Antagonizes

Muscarinic Receptors
(M1-M5)

Antagonizes

α1-Adrenergic
Receptors

Antagonizes

Antipsychotic Effects Sedative Effects Antiemetic Effects Anticholinergic/
Hypotensive Side Effects
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Caption: Multi-receptor antagonism of Propiomazine HCl.

This multi-receptor binding profile explains both the therapeutic applications and the potential

side-effect profile of the drug.[1][8][17] The antagonism at dopamine and serotonin receptors is

a hallmark of atypical antipsychotics.[1][18] The blockade of histamine H1 receptors contributes

significantly to its sedative and antiemetic properties.[1] Antagonism at muscarinic and

adrenergic receptors is associated with common side effects like dry mouth and orthostatic

hypotension.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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